molecular formula C19H17FN2O4S B2725038 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate CAS No. 1396873-02-1

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate

Cat. No.: B2725038
CAS No.: 1396873-02-1
M. Wt: 388.41
InChI Key: MIYVFEIZNSGKJL-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate is a complex organic compound that features a combination of benzothiazole, azetidine, and phenoxyacetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, which can be synthesized by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base. The azetidine ring is then introduced through a cyclization reaction involving an appropriate azetidinone precursor. Finally, the phenoxyacetate moiety is attached via esterification using 4-fluorophenoxyacetic acid and a suitable coupling reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzothiazole derivative, while substitution of the fluorine atom can produce various substituted phenoxyacetate derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity, while the phenoxyacetate moiety can contribute to its overall bioactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-24-15-3-2-4-16-18(15)21-19(27-16)22-9-14(10-22)26-17(23)11-25-13-7-5-12(20)6-8-13/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYVFEIZNSGKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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